卡维地洛-d3

描述

Synthesis Analysis

The synthesis of carvedilol and its derivatives involves various chemical pathways, with methodologies focusing on minimizing byproducts and enhancing yield. One approach to synthesizing carvedilol avoids the formation of bis impurity by utilizing specific intermediates that lead to high purity carvedilol, suggesting potential applications for Carvedilol-d3 synthesis (Song Xuying, 2011). Another method employs the use of 4-hydroxy carbazole, condensation with epichlorohydrin, and subsequent steps to achieve a high overall yield, indicating a feasible pathway for Carvedilol-d3 (Lu Dingqian, 2014).

Molecular Structure Analysis

The molecular structure of carvedilol has been detailed through various analytical techniques. X-ray diffraction studies have elucidated the crystal structure of carvedilol, revealing the presence of hydrogen bonds and planar molecules, which are crucial for understanding the chemical behavior of Carvedilol-d3 (Chen-Yan Wei et al., 1998). Vibrational spectroscopy and UV spectral analysis further contribute to the comprehension of carvedilol's molecular characteristics, offering insights into the electronic properties essential for Carvedilol-d3 studies (N. Swarnalatha et al., 2015).

Chemical Reactions and Properties

Carvedilol's ability to act as an antioxidant, through mechanisms such as radical scavenging and iron chelation, has been documented. These antioxidative properties, derived from its chemical structure, suggest similar potential activities for Carvedilol-d3 (K. Oettl et al., 2001). Additionally, carvedilol's interactions with copper ions, forming complexes through chelation, indicate its versatile chemical reactivity, which could be relevant to Carvedilol-d3's chemical behavior (M. Zoroddu et al., 2003).

Physical Properties Analysis

The physical properties of carvedilol, including its thermal behavior and solubility, have been extensively studied. Thermal analysis reveals its decomposition characteristics, providing a basis for understanding Carvedilol-d3's stability under various conditions (Renata C. Gallo et al., 2015). The solubility and dissolution rates of carvedilol's different forms, influenced by its polymorphic nature, offer insights into the physical behavior of Carvedilol-d3 in various solvents (Livia D. Prado et al., 2014).

Chemical Properties Analysis

The chemical properties of carvedilol, such as its lipophilicity and interaction with biological membranes, are critical for its pharmacological effects. Studies on carvedilol's partitioning into cell membranes and its perturbation effects due to its chemical structure and lipophilicity provide a framework for investigating Carvedilol-d3's potential interactions with biological systems (S. Butler et al., 2006).

科学研究应用

1. 增强药物溶解度和溶出速率卡维地洛是一种水溶性差的药物,用于治疗慢性心力衰竭 . 为了增强其溶解度和溶出速率,研究人员合成了新的卡维地洛蚀刻埃洛石纳米管(HNTs)复合材料 . 浸渍法用于卡维地洛负载(30-37%重量) .

2. 治疗高血压、充血性心力衰竭和心绞痛卡维地洛(CRV)是一种非选择性第三代β受体阻滞剂,用于治疗高血压、充血性心力衰竭和心绞痛 . 然而,CRV口服给药显示生物利用度较差(25%),这可能是由于其广泛的一级代谢 .

颊部抗高血压递送

为了提高CRV的口服生物利用度,研究人员调查了基于胆囊脂质体粘膜粘附卡维地洛纳米海绵的功效 . 最佳配方被整合到羧甲基纤维素/羟丙基纤维素(CMC/HPC)复合混合物中,以获得富含CRV胆囊脂质体的颊部纳米海绵 .

光药理学工具

作用机制

Target of Action

Carvedilol is a non-selective beta-adrenergic antagonist . It primarily targets beta-1 (β1) and beta-2 (β2) adrenoceptors , as well as alpha-1 (α1) adrenoceptors in the vasculature . In the heart, it is relatively β1AR-specific, since this adrenoceptor type is the most predominant one in the adult human myocardium .

Mode of Action

Carvedilol acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation . It inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Carvedilol’s action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .

Pharmacokinetics

Carvedilol is very lipophilic undergoing mainly biliary elimination by the liver . Orally administered carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol .

Result of Action

The result of Carvedilol’s action is a slower heart rate and decreased blood pressure . When the blood pressure is lowered, the amount of blood and oxygen is increased to the heart .

Action Environment

The action of Carvedilol is influenced by various environmental factors. For instance, G proteins drive all detectable carvedilol signaling through β2ARs . A clear understanding of how drugs act is imperative to data interpretation in basic and clinical research, to the stratification of clinical trials or to the monitoring of drug effects on the target pathway .

安全和危害

Carvedilol is considered safe for use, but there are some precautions to be taken. It should not be taken if you have asthma, bronchitis, emphysema, severe liver disease, or a serious heart condition . It should be stored at room temperature (between 15-30° C or 59-86° F) away from moisture, heat, and direct light in a tightly closed container .

未来方向

There are various approaches explored to increase the solubility of carvedilol with every technique having certain advantages and drawbacks . Micronization and nanoformulations (dendrimers, nanoemulsion, nanosuspension, nanocrystals, polymeric nanoparticles) are the most widely used technique for solubility enhancement of carvedilol on a laboratory scale due to higher solubility and dissolution rate but they have poor industrial applicability due to difficulty in scale-up and low yield . Efforts are being made to carry out different solubility enhancement techniques with good industrial applicability for carvedilol, e.g., cocrystals .

生化分析

Biochemical Properties

Carvedilol-d3 interacts with several enzymes and proteins. The three major enzymes/proteins carrying out carvedilol’s stereo-selective metabolism are the highly polymorphic CYP2D6, UGT1, and P-glycoprotein .

Cellular Effects

Carvedilol-d3 has significant effects on various types of cells and cellular processes. It influences cell function by blocking several different adrenergic receptor (AR) types. Specifically, it acts as an inverse agonist at the β1- and β2-ARs, as well as blocks α1ARs in the vasculature, thereby causing vasodilatation .

Molecular Mechanism

Carvedilol-d3 exerts its effects at the molecular level through a variety of mechanisms. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions (glucuronidation, hydrophilic for renal; sulfation, lipophilic for hepatic/biliary tract elimination) .

Temporal Effects in Laboratory Settings

The effects of Carvedilol-d3 change over time in laboratory settings. It is very lipophilic undergoing mainly biliary elimination by the liver .

Metabolic Pathways

Carvedilol-d3 is involved in several metabolic pathways. It is metabolized via aromatic ring and side-chain hydroxyl group oxidative Phase I reactions, mediated mainly by CYP2D6 (but also, to a lesser extent, CYP2C9). These are followed by Phase II conjugating reactions .

属性

IUPAC Name |

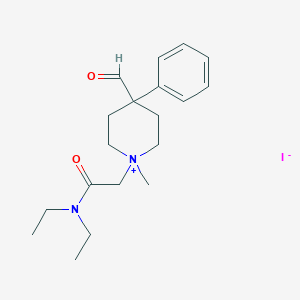

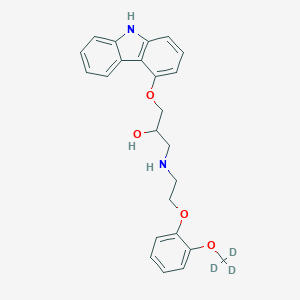

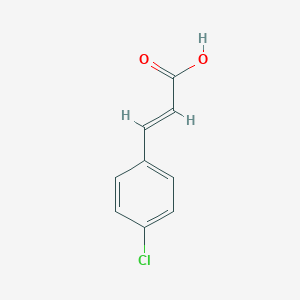

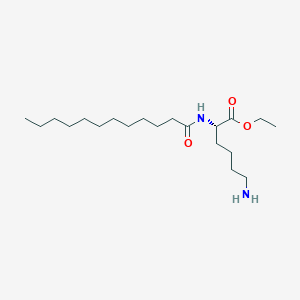

1-(9H-carbazol-4-yloxy)-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O4/c1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20/h2-12,17,25-27H,13-16H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHNVEJMJSYVRP-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649419 | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1020719-25-8 | |

| Record name | 1-(9H-Carbazol-4-yloxy)-3-[[2-[2-(methoxy-d3)phenoxy]ethyl]amino]-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020719-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-[(2-{2-[(~2~H_3_)methyloxy]phenoxy}ethyl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)